

The Versatile Scaffold: 5-Amino-2-fluoropyridine in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Amino-2-fluoropyridine

Cat. No.: B167992

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Amino-2-fluoropyridine** has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block in the design and synthesis of a diverse array of therapeutic agents. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating amino group, allow for tailored interactions with biological targets, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This document provides a detailed overview of the applications of **5-Amino-2-fluoropyridine** in medicinal chemistry, focusing on its incorporation into inhibitors of peptide deformylase, orexin receptors, and the Factor VIIa/Tissue Factor complex.

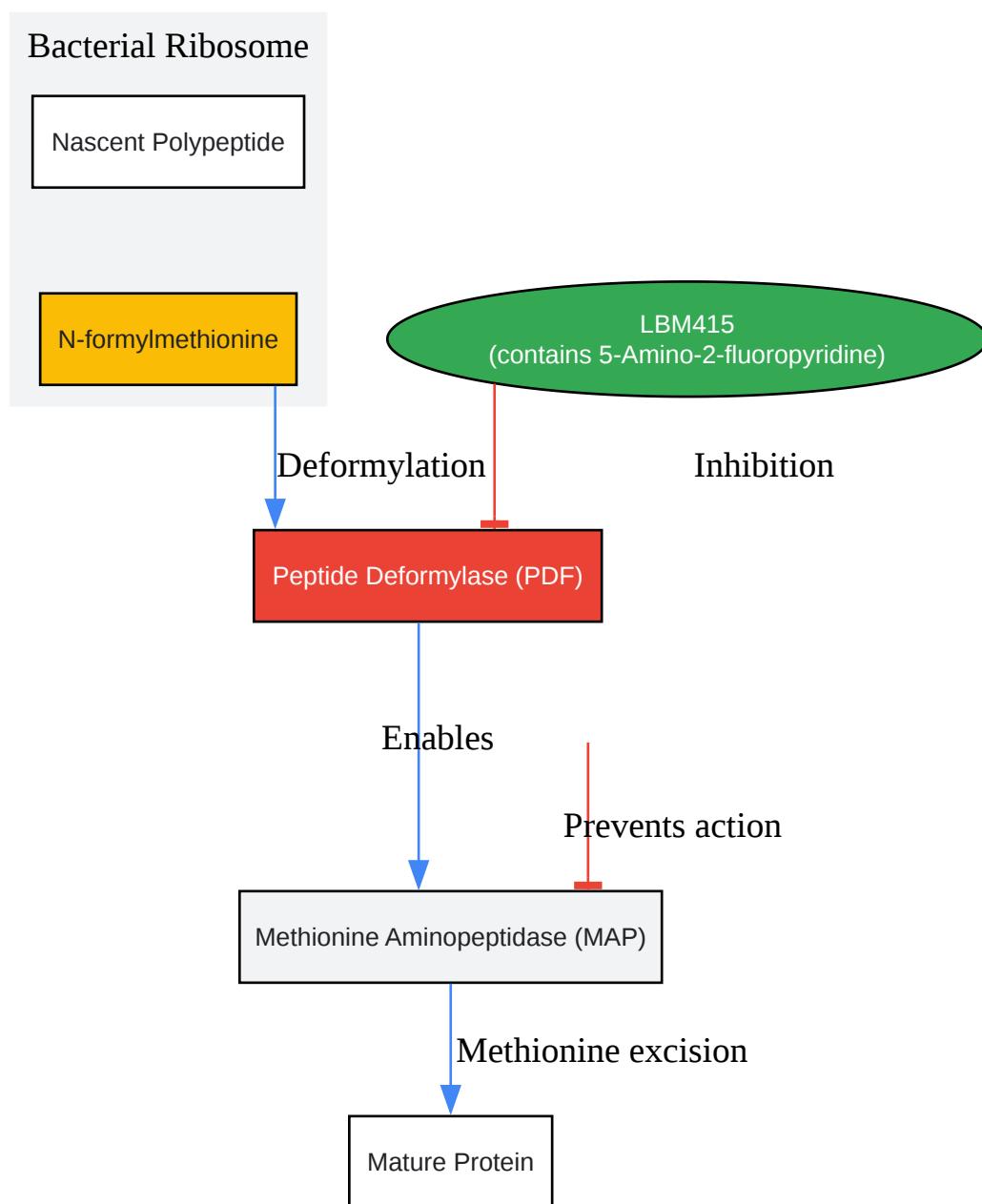
I. Application in Peptide Deformylase (PDF) Inhibition

The bacterial enzyme peptide deformylase (PDF) is an attractive target for the development of novel antibacterial agents. PDF is essential for bacterial protein maturation, and its inhibition leads to bacterial growth arrest. **5-Amino-2-fluoropyridine** is a key component of the clinical candidate LBM415, a potent PDF inhibitor.

Quantitative Data

Compound	Target	Organism	MIC (µg/mL)
LBM415	Peptide Deformylase	Staphylococcus aureus (MSSA)	1.0 - 2.0[1]
LBM415	Peptide Deformylase	Staphylococcus aureus (MRSA)	1.0 - 2.0[1]
LBM415	Peptide Deformylase	Coagulase-negative staphylococci	1.0 - 2.0[1]
LBM415	Peptide Deformylase	Streptococcus pneumoniae	1.0[2]
LBM415	Peptide Deformylase	Haemophilus influenzae	4.0 - 8.0[2]
LBM415	Peptide Deformylase	Moraxella catarrhalis	0.5[2]

Signaling Pathway: Inhibition of Bacterial Protein Maturation



Caption: Inhibition of bacterial protein synthesis by LBM415.

Experimental Protocols

Synthesis of LBM415 Intermediate using 5-Amino-2-fluoropyridine

This protocol outlines a key step in the synthesis of LBM415, demonstrating the incorporation of the **5-Amino-2-fluoropyridine** moiety.^[3]

Materials:

- L-proline
- **5-Amino-2-fluoropyridine**
- Coupling agents (e.g., EDC, HOBt)
- Appropriate solvents (e.g., DMF, DCM)
- Other necessary reagents for subsequent steps

Procedure:

- Amide Coupling: React L-proline with **5-Amino-2-fluoropyridine** in the presence of a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).
- The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is worked up by extraction and purification using column chromatography to yield the desired carboxamide intermediate.
- This intermediate then undergoes further synthetic transformations to yield the final LBM415 product.

Peptide Deformylase (PDF) Inhibition Assay

This protocol describes a coupled enzyme assay to determine the inhibitory activity of compounds against PDF.[4][5]

Materials:

- Purified *E. coli* Ni-PDF or other target PDF enzyme
- HEPES buffer (50 mM, pH 7.2) containing NaCl (10 mM) and BSA (0.2 mg/mL)

- Formate Dehydrogenase (FDH)
- NAD⁺
- fMAS (formyl-methionine-alanine-serine) or other suitable formylated peptide substrate
- Test compounds (e.g., LBM415 analogs) dissolved in DMSO
- 96-well microtiter plates

Procedure:

- Prepare a reaction mixture in a 96-well plate containing HEPES buffer, the PDF enzyme (e.g., 5 nM E. coli Ni-PDF), and the test compound at various concentrations.
- Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.
- Initiate the reaction by adding a substrate mixture containing FDH (0.5 U/mL), NAD⁺ (1 mM), and fMAS (4 mM).
- The deformylase activity results in the release of formate, which is then oxidized by FDH, leading to the reduction of NAD⁺ to NADH.
- Monitor the increase in absorbance at 340 nm (due to NADH formation) over time using a microplate reader.
- Calculate the rate of reaction and determine the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

II. Application in Orexin Receptor Antagonism

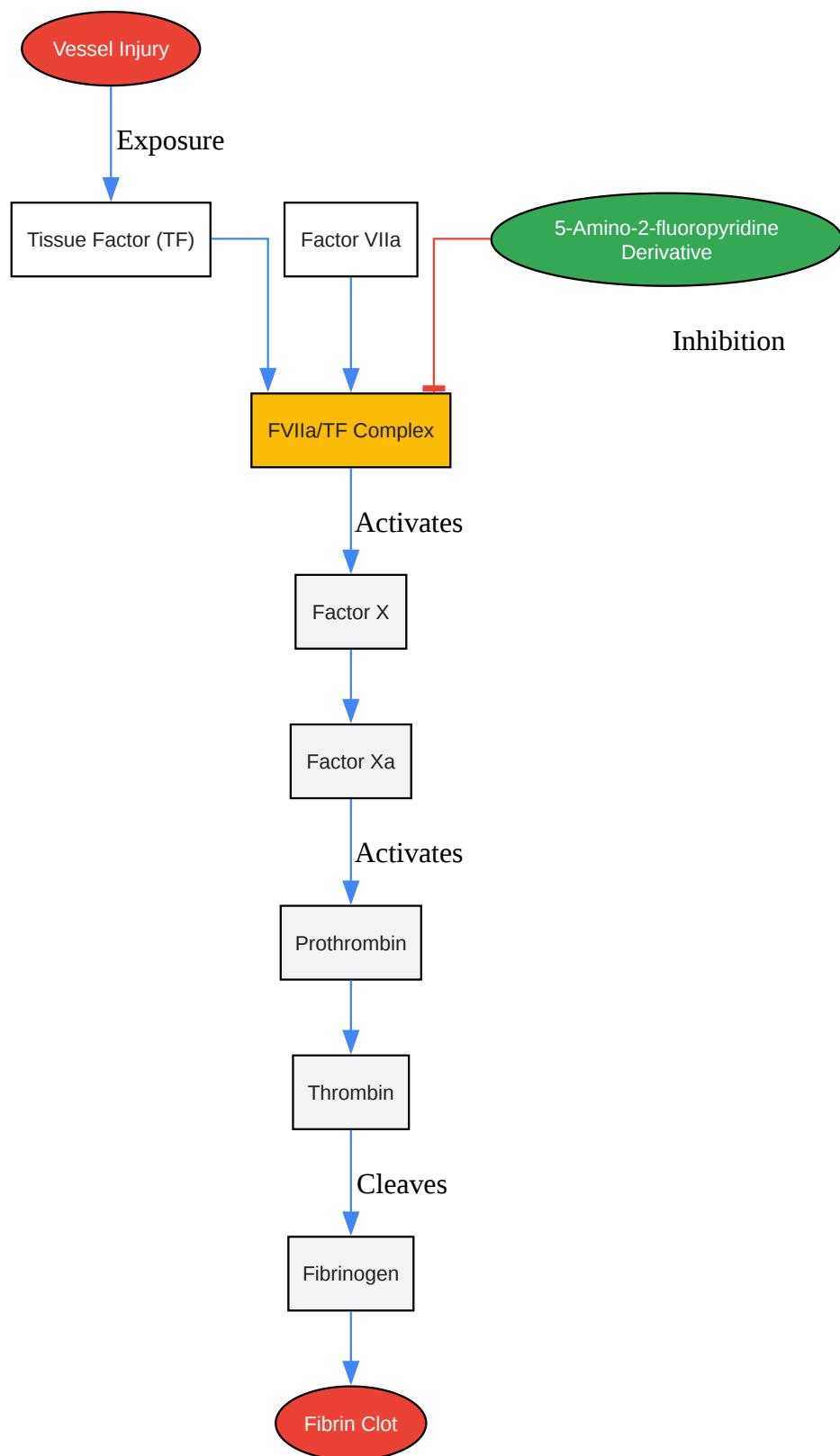
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that play a crucial role in the regulation of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) are effective treatments for insomnia. Lemborexant is an FDA-approved DORA that incorporates a **5-Amino-2-fluoropyridine** moiety.

Quantitative Data

Compound	Target	K _i (nM)
Lemborexant	Orexin Receptor 1 (OX1R)	6.1
Lemborexant	Orexin Receptor 2 (OX2R)	2.6

Note: Ki values can vary slightly depending on the assay conditions.

Signaling Pathway: Orexin Receptor Antagonism

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References

- 1. cegee.org [cegee.org]
- 2. allpeptide.com [allpeptide.com]
- 3. researchgate.net [researchgate.net]
- 4. abcam.co.jp [abcam.co.jp]
- 5. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
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